Thieno[2,3-f]benzothiazole(9CI)
Description
Significance of Thienobenzothiazole Scaffold in Heterocyclic Chemistry
The thienobenzothiazole scaffold is a privileged structure in heterocyclic chemistry due to the combined properties of its constituent parts. The benzothiazole (B30560) nucleus itself is a core component in a multitude of compounds with a wide spectrum of biological activities. nih.govderpharmachemica.com Its derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. nih.govderpharmachemica.com The fusion of a thiophene (B33073) ring to this system introduces additional functionality. Fused thiophenes are known for their excellent electrochemical and optical properties, making them building blocks for organic semiconductors and other electronic materials. researchgate.net
The combination of these two heterocyclic systems in a single molecule, as in the thienobenzothiazole scaffold, can lead to synergistic effects. These compounds are investigated for their potential as:
Bioactive Agents: The benzothiazole component often imparts significant biological activity, which can be modulated by the fused thiophene ring. nih.govnih.gov
Organic Electronic Materials: The extended π-conjugated system of thienobenzothiazoles makes them candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. researchgate.netelsevierpure.com
Fluorescent Probes and Dyes: Many fused heterocyclic systems, including derivatives of thienobenzothiazole, exhibit strong fluorescence, which can be harnessed for developing sensors and imaging agents. researchgate.net
The specific isomerism of the fused rings plays a critical role in determining the ultimate properties and applications of the resulting compound.
Historical Context of Fused Thiophene-Benzothiazole Systems
The study of benzothiazole derivatives gained significant traction in the 1950s, particularly with the discovery of the muscle relaxant properties of some 2-aminobenzothiazoles. derpharmachemica.com This sparked broader interest in this chemical family, leading to the synthesis and evaluation of a vast number of derivatives for various therapeutic applications. derpharmachemica.com
The development of fused thiophene systems, on the other hand, is more recent and has been largely driven by the field of materials science. researchgate.net The realization that extended π-conjugated systems based on thiophene could function as organic semiconductors led to a surge in research aimed at synthesizing and characterizing novel fused thiophene-based materials for electronic applications. researchgate.net
The convergence of these two research streams has led to the exploration of fused thiophene-benzothiazole systems. Early work often focused on the synthesis of these novel heterocyclic systems and a preliminary investigation of their properties. More recently, research has become more application-driven, with studies targeting specific biological activities or electronic characteristics. For instance, the development of thiophene-benzothiadiazole co-oligomers and polymers for use in solar cells represents a modern application of this historical knowledge. researchgate.netpsu.eduacs.org
Overview of Current Research Landscape for Thieno[2,3-f]benzothiazole(9CI) Derivatives
While direct research on the specific Thieno[2,3-f]benzothiazole(9CI) isomer is limited in publicly available literature, the broader family of thienobenzothiazole isomers and related derivatives is an active area of investigation. Research on these related compounds provides valuable insights into the potential properties and applications of the [2,3-f] isomer.
Current research on related thieno-fused benzothiazole systems is largely concentrated in two main areas: medicinal chemistry and materials science.
In medicinal chemistry , researchers are synthesizing novel derivatives and evaluating their biological activities. For example, various benzothiazole derivatives, including those with other heterocyclic moieties, are continually being studied for their potential as antibacterial and anticancer agents. nih.govnih.govnih.gov Studies on novel thiophene thioglycosides substituted with a benzothiazole moiety have shown promising antiviral and anticancer potential. acs.org
In materials science , the focus is on harnessing the optoelectronic properties of these fused systems. Derivatives of benzo[b]thieno[2,3-d]thiophene and other isomers are being synthesized and tested as organic semiconductors for thin-film transistors (OTFTs). rsc.orgmdpi.com The photophysical properties, such as absorption and fluorescence, of various benzothiazolylthienothiophene derivatives are being studied for applications in optical data storage and as fluorescent materials. researchgate.netresearchgate.net Furthermore, copolymers incorporating thienothiophene and benzothiadiazole units are being designed for use in organic photovoltaics. researchgate.netresearchgate.net
The table below summarizes some recent research findings on isomers and derivatives related to Thieno[2,3-f]benzothiazole.
| Compound Family | Research Focus | Key Findings | Potential Application |
| Thieno[3,2-d]thiazole Derivatives | Synthesis, Anticancer Activity | Showed promising inhibitory activity against certain protein kinases. rsc.org | Anticancer drugs rsc.org |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Synthesis, Characterization | Utilized as solution-processable organic semiconductors. rsc.orgmdpi.com | Organic Thin-Film Transistors (OTFTs) rsc.orgmdpi.com |
| Thieno[3,2-b]thiophene-based Dyes | Photophysical and Electrochemical Properties | Demonstrated efficiency as photosensitizers. polyu.edu.hk | Dye-Sensitized Solar Cells (DSSCs) polyu.edu.hk |
| Benzothiazolylthienothiophene Derivatives | Synthesis, Fluorescent Properties | Exhibit strong fluorescence that is dependent on their structure. researchgate.net | Fluorescent materials, photochromic recording media researchgate.net |
| Thiophene-Benzothiadiazole Copolymers | Synthesis, Photovoltaic Properties | Showed potential as electron donor materials in bulk heterojunction solar cells. psu.eduresearchgate.net | Organic Solar Cells psu.eduresearchgate.net |
This active research on related structures suggests that Thieno[2,3-f]benzothiazole(9CI) and its derivatives are likely to possess interesting biological and photophysical properties, making them a promising, albeit underexplored, area for future chemical research.
Structure
3D Structure
Properties
CAS No. |
264620-86-2 |
|---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
thieno[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-11-8-4-7-9(3-6(1)8)12-5-10-7/h1-5H |
InChI Key |
BHGBVROSEZESST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)SC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization Strategies for Thieno 2,3 F Benzothiazole 9ci Systems
Direct Annulation and Cyclization Routes to the Core Structure
The construction of the thieno[2,ax]benzothiazole scaffold can be approached by forming the thiophene (B33073) ring onto a pre-existing benzothiazole (B30560) or by cyclizing a substituted thienobenzothiophene to create the thiazole (B1198619) ring.
Condensation Reactions with Thiophene and Benzothiazole Precursors
Condensation reactions are a cornerstone in the synthesis of heterocyclic systems. For the thieno[2,3-f]benzothiazole core, this can involve the reaction of a suitably functionalized aminothiophenol derivative with a thiophene-based precursor.
A common strategy for forming the benzothiazole ring is the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound, which can be adapted for the synthesis of thieno-fused systems. For instance, the reaction of a substituted 2-aminothiophenol with a thiophene carboxaldehyde or a related derivative can lead to the formation of the thieno[2,3-f]benzothiazole skeleton. The reaction typically proceeds through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole.
One reported approach involves the reaction of 2-aminothiophenols with various aldehydes under solvent-free conditions using a nano-flake zinc chloride catalyst supported on nano-hydroxyapatite, yielding 2-arylbenzothiazoles in high yields. nih.gov This methodology could potentially be extended to thiophene aldehydes to construct the desired fused system.
Another relevant method is the synthesis of thiophene derivatives containing a benzothiazole ring. This involves the reaction of benzothiazol-2-yl-acetonitrile with carbon disulfide and sodium ethoxide, followed by reaction with phenacyl bromide derivatives and subsequent cyclization to yield thiophene derivatives with a benzothiazole substituent. nih.gov While this does not directly yield the fused system, it demonstrates the construction of the key thiophene-benzothiazole linkage.
| Reactants | Conditions | Product | Yield | Reference |
| 2-Aminothiophenol, Benzaldehydes | ZnCl2/nano-HAp, solvent-free | 2-Arylbenzothiazoles | 65-95% | nih.gov |
| Benzothiazol-2-yl-acetonitrile, CS2, NaOEt, Phenacyl bromides | Multistep | Thiophene derivatives with benzothiazole substituent | Good | nih.gov |
| 2-Aminothiophenol, p-Bromobenzaldehyde | [BMIM][BF4] or [BMIM][PF6] | 2-(p-Bromophenyl)benzothiazole | - | nih.gov |
Metal-Catalyzed Cyclization Approaches
Metal-catalyzed reactions offer efficient and selective pathways for the synthesis of complex heterocyclic systems. Palladium-catalyzed cyclization is a prominent method for forming benzothiazole rings from o-bromophenylthioureas or o-bromophenylthioamides. researchgate.net This strategy can be envisioned for the synthesis of thieno[2,3-f]benzothiazole by starting with a suitably substituted and brominated thienylthiourea or thienylthioamide derivative.
A palladium-catalyzed oxidative C–H/C–H cross-coupling reaction between benzothiazoles and thiophenes has been developed, which represents a direct method to link the two heterocyclic units. researchgate.netrsc.org Although this primarily forms 2-(thienyl)benzothiazoles, intramolecular versions of such C-H activation/cyclization could potentially lead to the fused tricyclic system.
Furthermore, a palladium-catalyzed cyclization of the condensation product of 2-aminothiophenol and p-bromobenzaldehyde has been reported to yield 2-phenylbenzothiazole (B1203474) derivatives. nih.gov This suggests that a similar strategy with a brominated thiophene aldehyde could be a viable route to the thieno[2,3-f]benzothiazole core.
| Catalyst System | Reactant Type | Reaction Type | Reference |
| Pd(OAc)2, Ligands | Benzothiazole, Thiophene | Oxidative C-H/C-H Cross-Coupling | researchgate.netrsc.org |
| Palladium Catalysts | o-Bromophenylthioureas | Intramolecular Cyclization | researchgate.net |
| Palladium Catalysts | Iminothiophenol intermediate from 2-aminothiophenol and brominated aldehyde | Intramolecular Cyclization | nih.gov |
Metal-Free and Green Chemistry Synthetic Protocols
In recent years, there has been a significant push towards the development of environmentally benign synthetic methods. For the synthesis of thieno[2,3-f]benzothiazole and related systems, several metal-free and green chemistry approaches have been explored.
One notable strategy is the use of flow chemistry for the multistep synthesis of condensed tricyclic benzothiazoles, including the (furo/thieno/pyrrolo)[3,2-f] researchgate.netnih.govbenzothiazole ring system. researchgate.net Flow chemistry allows for enhanced reaction control, improved safety, and easier scalability, making it a green alternative to traditional batch processes. researchgate.net
Photochemical cyclization represents another powerful metal-free method. Thienobenzo-thiazoles have been synthesized through the photochemical electrocyclization of thieno-thiazolostilbenes. nih.gov This approach utilizes UV light to induce the cyclization, often in the presence of a catalytic amount of iodine, to afford the fused aromatic product. nih.gov
Additionally, catalyst- and additive-free methods for the synthesis of 2-substituted benzothiazoles have been developed, for example, through a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur, with DMSO acting as the oxidant. nih.gov The application of such principles to appropriately designed thiophene-containing precursors could provide a green route to the thieno[2,3-f]benzothiazole scaffold. A metal-free, three-component method for forming thieno[2,3-b]indoles from indoles, ketones, and sulfur powder has also been reported, highlighting the potential for sulfur-mediated cyclizations in forming fused thiophene rings. rsc.org
| Methodology | Key Features | Target/Related System | Reference |
| Flow Chemistry | Multistep synthesis, enhanced control | (Thieno)[3,2-f] researchgate.netnih.govbenzothiazole | researchgate.net |
| Photochemical Cyclization | Metal-free, UV-induced | Thienobenzo-thiazoles | nih.gov |
| Three-component reaction | Catalyst- and additive-free | 2-Substituted benzothiazoles | nih.gov |
| Cascade Cyclization | Metal-free, acid-promoted | Thieno[2,3-b]indoles | rsc.org |
Functionalization at Peripheral Positions of the Thieno[2,3-f]benzothiazole Scaffold
Post-synthetic modification of the thieno[2,3-f]benzothiazole core is crucial for tuning its properties and for the development of new applications. This can be achieved through regioselective substitution reactions or through modern cross-coupling methodologies.
Regioselective Substitution Reactions
The inherent electronic properties of the thieno[2,3-f]benzothiazole system dictate the regioselectivity of substitution reactions. The electron-rich nature of the thiophene ring generally makes it more susceptible to electrophilic attack than the benzothiazole moiety.
For related systems like 2,1,3-benzothiadiazole (B189464) (BTD), regioselective iridium-catalyzed C-H borylation has been shown to be a versatile method for functionalization. nih.govdiva-portal.org This allows for the introduction of a boryl group at specific positions, which can then be further transformed into other functional groups. By analogy, similar C-H activation strategies could be applied to the thieno[2,3-f]benzothiazole scaffold to achieve regioselective functionalization.
Furthermore, the synthesis of substituted thieno[2,3-d]isothiazoles has been achieved through cyclization of an oxime precursor, where the substitution pattern on the final product is controlled by the initial placement of functional groups on the starting thiophene. nih.gov This highlights the importance of precursor-directed synthesis for achieving specific substitution patterns on the final fused heterocyclic system.
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of Thieno 2,3 F Benzothiazole 9ci Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework and substituent positions on the thieno[2,3-f]benzothiazole core.
1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis for Connectivity
One-dimensional NMR spectra are the cornerstone of structural analysis, offering initial insights into the molecular environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For thieno[2,3-f]benzothiazole derivatives, aromatic protons typically resonate in the downfield region (δ 7.0–8.5 ppm). rsc.org The specific chemical shifts and coupling constants (J-values) are highly dependent on the substitution pattern on both the benzothiazole (B30560) and thiophene (B33073) rings. For instance, protons on the benzothiazole moiety often appear as multiplets, such as triplets and doublets, corresponding to the coupling between adjacent protons. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The aromatic carbons of the fused heterocyclic system typically appear in the range of δ 110–155 ppm. rsc.orgnih.gov The carbon atom of the thiazole (B1198619) group (S-C=N) is characteristically observed further downfield, often above δ 160 ppm. nih.gov The precise chemical shifts help to confirm the fused ring structure and the positions of substituents. researchgate.net
¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom in the thiazole ring. uq.edu.au Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to obtain ¹⁵N chemical shifts. uq.edu.au The ¹⁵N chemical shift for the thiazole ring nitrogen is expected at approximately 290 ppm. uq.edu.au Studies on related 2-aminobenzothiazoles have shown that N-alkylation can cause significant shifts in the ¹⁵N signal, which can be used to distinguish between isomers. mdpi.com
A representative table of expected chemical shifts for a substituted thieno[2,3-f]benzothiazole skeleton is provided below.
| Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | 110 - 155 |
| Thiazole Carbon (N=C-S) | - | >160 |
| Alkyl Substituent Protons (e.g., -CH₃) | ~2.4 | ~21 |
| Methoxy (B1213986) Substituent Protons (-OCH₃) | ~3.8 | ~56 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Complex Structure Resolution
For complex derivatives, 1D NMR spectra may not be sufficient for a complete structural assignment due to overlapping signals. In such cases, 2D NMR techniques are employed to resolve ambiguities. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of proton-proton spin systems within the aromatic rings and any aliphatic side chains. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for definitively assigning the carbon signals of protonated carbons in the thieno[2,3-f]benzothiazole framework. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu This technique is particularly powerful for establishing connectivity between different parts of the molecule, for example, linking a substituent to its position on the heterocyclic core. It is also instrumental in assigning quaternary (non-protonated) carbons, which are not observed in an HSQC spectrum. uq.edu.auresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining the three-dimensional structure and conformation of flexible side chains attached to the rigid thieno[2,3-f]benzothiazole scaffold.
Computational Validation of NMR Chemical Shifts
To further increase confidence in structural assignments, experimental NMR data can be validated through computational methods. nih.gov Density Functional Theory (DFT) calculations are widely used to predict the NMR chemical shifts of a proposed structure. nih.govresearchgate.net
The process involves optimizing the molecular geometry of the proposed derivative using a specific functional and basis set (e.g., B3LYP/6-31G(d,p)). mdpi.com Subsequently, the NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). A strong correlation between the experimentally observed and the computationally predicted chemical shifts provides powerful evidence for the correctness of the assigned structure. researchgate.netnih.gov This combined theoretical-experimental approach is particularly useful for distinguishing between potential isomers where spectral data might be ambiguous. nih.gov
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of newly synthesized thieno[2,3-f]benzothiazole derivatives. It measures the mass of the molecular ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of the compound. nih.gov Confirming the molecular formula is a fundamental step that validates the success of a chemical synthesis before proceeding to more detailed structural analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) provides deeper structural information by analyzing the fragmentation patterns of a selected precursor ion (usually the molecular ion). sapub.org In an MS/MS experiment, the precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within Thieno[2,3-f]benzothiazole derivatives. The analysis of vibrational modes provides a molecular fingerprint, confirming the presence of the fused heterocyclic core and any peripheral substituents.
In the analysis of related benzo[4,5]thieno[2,3-d]thiazole derivatives, Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in confirming their synthesis. xisdxjxsu.asia Characteristic absorption bands reveal the key structural features of the thieno-benzothiazole system. The C=N stretching vibration of the thiazole ring typically appears in the range of 1731-1748 cm⁻¹. xisdxjxsu.asia The stretching vibrations for C-N bonds are observed between 1236 and 1461 cm⁻¹, while the C-S stretching vibration, crucial for confirming the presence of both the thiophene and thiazole rings, is identified by a peak around 724-743 cm⁻¹. xisdxjxsu.asia Aromatic C-H stretching is generally observed between 2855 and 2958 cm⁻¹. xisdxjxsu.asia
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. For the parent benzothiazole molecule, FT-Raman studies have assigned various vibrational modes. researchgate.net For instance, the coordination of the thiazole sulfur to a metal ion can shift the corresponding vibrational band to higher wavenumbers, indicating a change in the electronic environment of the sulfur atom. researchgate.net
The table below summarizes characteristic vibrational frequencies observed for compounds containing the thieno-benzothiazole framework.
Table 1: Characteristic IR and Raman Vibrational Frequencies for Thieno-Benzothiazole and Related Derivatives
| Vibrational Mode | Technique | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | IR | 2855 - 2958 | xisdxjxsu.asia |
| C=N Stretch (Thiazole) | IR | 1731 - 1748 | xisdxjxsu.asia |
| C-N Stretch | IR | 1236 - 1461 | xisdxjxsu.asia |
| C-S Stretch | IR | 724 - 743 | xisdxjxsu.asia |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the conjugated π-system of Thieno[2,3-f]benzothiazole derivatives. The absorption and emission properties are highly dependent on the molecular structure, the extent of conjugation, and the nature of any substituent groups.
Studies on benzothiazole derivatives show characteristic absorption peaks corresponding to π → π* and n → π* electronic transitions. For example, some derivatives exhibit two main absorption bands around 210 nm and in the 330-340 nm region. The position of the lowest energy charge-transfer absorption band is strongly influenced by the molecular structure, including the type of groups linked to the benzothiazole moiety and their substitution pattern. researchgate.net The introduction of electron-donating or electron-withdrawing groups can cause significant shifts in the absorption maxima (λmax). researchgate.netresearchgate.net An increase in the electron-withdrawing nature of substituents often leads to a bathochromic (red) shift of the absorption bands. researchgate.net
The electronic absorption and fluorescence emission spectra provide deep insights into the photophysical properties of Thieno[2,3-f]benzothiazole derivatives. Upon excitation with an appropriate wavelength of light, these compounds can exhibit fluorescence, a property of significant interest for applications in materials science.
For instance, various benzothiazole derivatives, when excited at 330 nm, show fluorescence emission in the blue region of the spectrum, typically between 380 nm and 450 nm. The intensity and exact wavelength of the emission are highly dependent on the specific structure of the compound. In studies of benzo[4,5]thieno[2,3-d]thiazole derivatives, the maximum absorption wavelengths (λmax) were found in the range of 282-315 nm, corresponding to the conjugated system. xisdxjxsu.asia Similarly, benzothiazolylthienothiophenes have been shown to possess strong fluorescent properties. researchgate.net The substitution pattern plays a critical role; for example, replacing a hydrogen atom with a nitro group in these systems leads to a bathochromic shift in both absorption and fluorescence bands and a decrease in fluorescence intensity. researchgate.net
The difference between the absorption and emission maxima, known as the Stokes shift, is another important parameter. Some thiazole derivatives exhibit large Stokes' shifts, which is a desirable characteristic for fluorophores as it minimizes self-absorption. researchgate.net
Table 2: UV-Vis Absorption and Emission Data for Selected Thieno-Benzothiazole Derivatives
| Compound Class | λmax (Absorption) (nm) | λem (Emission) (nm) | Solvent | Reference |
|---|---|---|---|---|
| Benzothiazole Derivatives | ~210, 330-340 | 380 - 450 | Methanol (B129727) | |
| 2-Arylbenzo[4,5]thieno[2,3-d]thiazole Derivatives | 282 - 315 | N/A | Not Specified | xisdxjxsu.asia |
| Benzothiazolylthienothiophene Derivatives | 362 - 398 | 420 - 506 | Toluene | researchgate.net |
Solvatochromism describes the change in the color of a substance (and thus its UV-Vis absorption/emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. Studying the solvatochromic behavior of Thieno[2,3-f]benzothiazole derivatives can provide valuable information about the nature of their electronic transitions and the change in dipole moment upon excitation.
Molecules with significant intramolecular charge transfer (ICT) character in their excited state are often strongly solvatochromic. For related heterocyclic compounds like benzothiazoline-2-thione, computational and experimental UV-Vis spectra have demonstrated bathochromic (red) and hypsochromic (blue) shifts depending on the solvent's hydrogen-bonding capabilities. researchgate.net The study of benzo-[f]-quinolinium methylids has also shown that negative solvatochromism can be influenced by the properties of the solvent. mdpi.com While specific solvatochromism studies on Thieno[2,3-f]benzothiazole are not widely reported, the inherent charge transfer possibilities within its conjugated system suggest that its derivatives would likely exhibit solvent-dependent photophysical properties.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and absolute stereochemistry.
For the closely related compound 3-(benzothiazol-2-yl)thiophene, a single-crystal X-ray structure determination revealed that the molecule is nearly planar. nih.gov The dihedral angle between the best planes of the thiophene and benzothiazole rings was found to be 10.02° in one orientation and 12.54° in another, indicating a high degree of conjugation across the two rings. nih.gov The crystal structure of this compound crystallizes in the monoclinic space group P2₁/c. nih.gov The packing in the crystal is characterized by slipped π–π stacking between the aromatic rings, along with C—H⋯π, C—H⋯S, and C—H⋯N interactions, which combine to form a herringbone motif. nih.gov
Similarly, crystal structures of other related systems, such as 2-(2′-Aminophenyl)benzothiazole, also show an almost planar structure, with a small angle between the benzothiazole plane and the adjacent phenyl ring. mdpi.com The degree of planarity can be influenced by substituents, which may affect the strength of intramolecular hydrogen bonds and induce larger dihedral angles. mdpi.com The crystal structure analysis of benzo[4,5]thieno[2,3-d]pyrimidine derivatives has also been crucial in understanding how these molecules bind to biological targets. ebi.ac.uk
Table 3: Crystallographic Data for the Related Compound 3-(Benzothiazol-2-yl)thiophene
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₇NS₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Dihedral Angle (Thiophene-Benzothiazole) | 10.02 (18)° / 12.54 (19)° | nih.gov |
Computational and Theoretical Chemistry Approaches to Thieno 2,3 F Benzothiazole 9ci Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. For thieno[2,3-f]benzothiazole systems, these methods elucidate the distribution of electrons, predict molecular geometry, and identify regions susceptible to chemical reactions.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular structure and energetics of benzothiazole-containing compounds. scirp.orgcore.ac.uk By approximating the electron density of a molecule, DFT allows for the efficient calculation of its equilibrium geometry, which corresponds to the lowest energy conformation. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), is commonly employed for these geometry optimizations, providing results that show good agreement with experimental data. core.ac.ukmdpi.comuzhnu.edu.ua
DFT calculations are also crucial for mapping out energy landscapes of chemical reactions involving thieno[2,3-f]benzothiazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and energy barriers. acs.org For instance, studies on related benzothiazole (B30560) systems have used DFT to suggest that energy from an exothermic reaction can overcome activation barriers, leading to the formation of thermodynamically favorable products. acs.orgnih.gov This predictive capability is invaluable for understanding formation mechanisms and designing efficient synthetic routes. acs.org The planarity of the molecular structure is a key outcome of geometry optimization, with dihedral angles close to 180° indicating a planar conformation that facilitates π-electron conjugation. mdpi.com
Table 1: Common DFT Functionals and Basis Sets for Benzothiazole Systems
| Method | Functional | Basis Set | Application |
|---|---|---|---|
| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Properties mdpi.comuzhnu.edu.ua |
| DFT | B3LYP | 6-31+G(d,p) | Geometry Optimization, FMO, MEP scirp.orgscirp.org |
| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies core.ac.uk |
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transition properties. scirp.orgcore.ac.uk
A small HOMO-LUMO gap generally signifies a molecule that is more reactive, less stable, and more easily polarized, as it requires less energy to excite an electron from the ground state to an excited state. scirp.org This analysis is vital for designing materials for optoelectronic applications, such as solar cells, where a low bandgap is desirable. researchgate.net In thieno[2,3-f]benzothiazole and its analogs, the HOMO is typically distributed over the electron-rich thiophene (B33073) and benzene (B151609) portions, while the LUMO is often localized on the electron-accepting thiazole (B1198619) moiety. mdpi.commdpi.com The introduction of different electron-donating or electron-withdrawing substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic and optical properties of the molecule. scirp.orgresearchgate.net The primary electronic transition responsible for the main absorption band in the UV-Vis spectrum of these compounds is often the HOMO to LUMO transition. nih.gov
Table 2: Calculated FMO Energies for Related Heterocyclic Systems
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Source |
|---|---|---|---|---|---|
| 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | -5.34 | -1.54 | 3.80 | B3LYP/6-31G(d) | mdpi.com |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | -5.33 | -1.64 | 3.69 | B3LYP/6-31G(d) | mdpi.com |
| 2-SCH3_BTH | - | - | 0.1841 | B3LYP/6-31G+(d,p) | scirp.org |
| Benzothiazole (BTH) | - | - | 0.1982 | B3LYP/6-31G+(d,p) | scirp.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron density distribution and predict the reactive behavior of a molecule. scirp.org The MEP surface is color-coded to represent different electrostatic potential values. scirp.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. scirp.orgscirp.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for analyzing the conformational flexibility of thieno[2,3-f]benzothiazole derivatives and their non-covalent interactions with other molecules, such as proteins or solvents. nih.govnih.gov
In the context of drug design, MD simulations can assess the stability of a ligand-protein complex. nih.govnih.gov After an initial docking pose is predicted, an MD simulation is run to observe how the ligand and protein atoms move and interact over a period of nanoseconds. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the binding. nih.gov Furthermore, MD simulations provide detailed information on intermolecular interactions, such as the formation and persistence of hydrogen bonds between the ligand and key amino acid residues in a protein's active site, which is crucial for understanding binding affinity. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology (Excluding Clinical Data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For thieno[2,3-f]benzothiazole systems, QSAR studies can be used to build predictive models for activities like enzyme inhibition without relying on clinical data. nih.govnih.gov
Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to develop 3D-QSAR models. nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for biological activity. nih.govnih.gov For instance, a QSAR model for benzothiazole-based inhibitors might reveal that bulky, hydrophobic groups are preferred in one region of the molecule, while electron-withdrawing groups enhance potency in another. nih.gov These models serve as powerful tools for rationally designing new derivatives with improved biological activity and for predicting the potency of novel, unsynthesized compounds. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using In Silico Methods (Excluding Clinical Data)
Before a compound can be considered for therapeutic use, its ADMET properties must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process, helping to filter out candidates with unfavorable profiles. nih.gov
For thieno[2,3-f]benzothiazole derivatives, various computational tools and web servers can predict properties related to drug-likeness, such as lipophilicity (logP), solubility, and adherence to established rules like Lipinski's Rule of Five. researchgate.net These predictions help assess the oral bioavailability of a compound. Furthermore, in silico models can estimate metabolic stability by identifying potential sites of metabolism by cytochrome P450 enzymes. Toxicity prediction models can flag potential liabilities, such as mutagenicity or cardiotoxicity, by comparing the chemical structure to databases of known toxicophores. nih.gov These computational ADMET assessments are crucial for prioritizing which derivatives should be synthesized and advanced to more resource-intensive in vitro testing. nih.govresearchgate.net
Reactivity Profiles and Reaction Mechanisms of Thieno 2,3 F Benzothiazole 9ci Frameworks
Electrophilic Aromatic Substitution Reactions on Thieno[2,3-f]benzothiazole(9CI)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. nih.gov In the context of fused heterocyclic systems like thieno[2,3-f]benzothiazole, the site of electrophilic attack is determined by the relative electron density of the different positions on the aromatic rings. Generally, the thiophene (B33073) ring is more susceptible to electrophilic attack than the benzene (B151609) ring of the benzothiazole (B30560) moiety.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the most favorable sites for electrophilic attack. For instance, in the related thieno[2,3-b]thiophene (B1266192) system, the α-carbon atom of the thiophene ring is kinetically and thermodynamically preferred for electrophilic attack compared to the β-carbon. researchgate.net This preference is often rationalized by the stability of the resulting Wheland intermediate (σ-complex). nih.gov
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid. youtube.com
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-chlorosuccinimide or Br2 in the presence of a Lewis acid. researchgate.netyoutube.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using an acyl halide or alkyl halide with a Lewis acid catalyst. youtube.com
The reactivity and regioselectivity are significantly influenced by the substituents already present on the thieno[2,3-f]benzothiazole core. Electron-donating groups enhance the reactivity towards electrophiles and typically direct incoming electrophiles to specific positions, whereas electron-withdrawing groups deactivate the ring system. youtube.com
Nucleophilic Substitution Reactions on Functionalized Thieno[2,3-f]benzothiazole(9CI)
Nucleophilic substitution reactions on the thieno[2,3-f]benzothiazole framework generally require the presence of a suitable leaving group on the aromatic rings. The electron-deficient nature of certain positions, particularly in the benzothiazole part, can facilitate nucleophilic attack.
For instance, functionalized benzothiazoles can undergo regioselective C-H functionalization to introduce a good leaving group, which can then be displaced by a variety of nucleophiles. researchgate.net A common strategy involves the conversion of a C-H bond to a C-leaving group bond, such as a halogen or a sulfonate ester.
Key aspects of nucleophilic substitution on this framework include:
Activation by Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups can activate the ring system towards nucleophilic attack.
Role of the Thiazole (B1198619) Ring: The nitrogen atom in the thiazole ring can influence the electron distribution and may facilitate nucleophilic attack at adjacent carbon atoms.
Synthesis of Derivatives: Nucleophilic substitution provides a versatile route for the synthesis of a wide range of derivatives with diverse functionalities, including ethers, amines, and thioethers. researchgate.net
Cycloaddition Reactions Involving the Thiophene or Thiazole Moieties
The thiophene and thiazole rings within the thieno[2,3-f]benzothiazole structure can potentially participate in cycloaddition reactions, although these are less common than substitution reactions for this specific framework. The aromaticity of the heterocyclic rings often makes them less reactive in cycloadditions compared to non-aromatic dienes or dipolarophiles.
However, under specific conditions or with appropriate functionalization, these rings can undergo cycloaddition. For example, theoretical studies on related systems like benzoisothiazole-2,2-dioxide-3-ylidene with nitrones have explored [3+2] cycloaddition reactions. researchgate.net Such reactions are powerful tools for the construction of five-membered heterocyclic rings. researchgate.net
The feasibility and regioselectivity of cycloaddition reactions are governed by factors such as:
Frontier Molecular Orbital (FMO) Theory: The energies and symmetries of the HOMO and LUMO of the thieno[2,3-f]benzothiazole derivative and the reacting partner determine the reaction pathway.
Aromaticity: The energetic cost of disrupting the aromaticity of the thiophene or thiazole ring is a significant barrier.
Reaction Type: Diels-Alder ([4+2] cycloaddition) and 1,3-dipolar cycloaddition ([3+2] cycloaddition) are the most common types of cycloaddition reactions involving heterocyclic systems.
Metalation and Lithiation Strategies for Further Functionalization
Metalation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful technique for the regioselective functionalization of heterocyclic compounds. researchgate.netdiva-portal.org The reaction involves the deprotonation of a C-H bond to form an organometallic intermediate, which can then be quenched with various electrophiles to introduce a wide range of substituents.
In the case of thieno[2,3-f]benzothiazole, the most acidic protons are typically located on the thiophene ring, ortho to the sulfur atom. scispace.com The regioselectivity of lithiation can be influenced by:
Directing Groups: The presence of a directing metalating group (DMG) can guide the organolithium reagent to a specific position. diva-portal.org
Reaction Conditions: Temperature, solvent, and the specific organolithium reagent used can affect the outcome of the reaction. diva-portal.org
Transmetalation: In some cases, a transmetalation reaction, where a less reactive organometallic is exchanged for a more reactive one, can be used to achieve specific functionalization. scispace.com
Table 1: Common Reagents and Electrophiles in Lithiation Reactions
| Metalating Agent | Common Electrophiles | Introduced Functional Group |
| n-Butyllithium (n-BuLi) | Carbon dioxide (CO2) | Carboxylic acid (-COOH) |
| n-Butyllithium (n-BuLi) | Aldehydes/Ketones | Hydroxyalkyl group (-CR(OH)R') |
| n-Butyllithium (n-BuLi) | Alkyl halides (R-X) | Alkyl group (-R) |
| Lithium diisopropylamide (LDA) | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
Oxidative and Reductive Transformations of the Heterocyclic Rings
The sulfur and nitrogen atoms in the thieno[2,3-f]benzothiazole framework are susceptible to oxidative and reductive transformations.
Oxidation:
The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This oxidation significantly alters the electronic properties of the ring system, often making it more electron-deficient. The formation of thieno[2,3-b or 3,2-b] smolecule.combenzothiophen SS-dioxides has been observed, likely involving the oxidation of the sulfur atom adjacent to the benzene ring. rsc.org
Oxidation can also lead to ring-opening reactions under harsh conditions.
Reduction:
Reduction of the thieno[2,3-f]benzothiazole system is less common. However, specific functional groups attached to the core can be reduced. For example, a nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
In some instances, treatment with strong reducing agents can lead to the cleavage of the heterocyclic rings.
Investigation of Reaction Intermediates and Transition States
Understanding the structure and stability of reaction intermediates and transition states is crucial for elucidating reaction mechanisms and predicting product outcomes. Computational chemistry, particularly DFT calculations, plays a vital role in these investigations.
For electrophilic aromatic substitution, the stability of the Wheland intermediate (a carbocationic species) at different positions on the ring system can be calculated to predict the regioselectivity. nih.gov
In cycloaddition reactions, the geometry and energy of the transition state determine the stereoselectivity and regioselectivity of the reaction. researchgate.net Bonding evolution theory can provide insights into the sequence of bond formation during the reaction. researchgate.net
For lithiation reactions, the initial coordination of the lithium atom to the heteroatom is considered a key step in the mechanism. scispace.com The stability of the resulting organolithium intermediate influences its subsequent reactivity with electrophiles.
Experimental techniques such as NMR spectroscopy can be used to detect and characterize certain stable intermediates. For instance, the formation of lithiated intermediates has been studied using NMR. scispace.com
Biological Activity and Molecular Interactions of Thieno 2,3 F Benzothiazole 9ci Analogues: in Vitro Perspectives
Antimicrobial Activity Studies (In Vitro)
Thieno[2,3-f]benzothiazole analogues and related benzothiazole (B30560) derivatives have demonstrated a broad spectrum of antimicrobial activities in laboratory settings. These compounds have been investigated for their ability to inhibit the growth of bacteria and fungi, as well as their potential as antitubercular and antimalarial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (In Vitro)
Numerous studies have highlighted the potential of benzothiazole derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole-clubbed isatin (B1672199) derivatives have shown greater activity against Gram-negative strains like E. coli and P. aeruginosa than the reference drug ciprofloxacin (B1669076). Similarly, dichloropyrazole-based benzothiazole analogues have exhibited potent inhibitory activity against both Gram-positive and Gram-negative strains, with some compounds showing better minimum inhibitory concentrations (MIC) than the standard drug novobiocin.
The substitution pattern on the benzothiazole core plays a crucial role in antibacterial efficacy. For example, the presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of the benzothiazole has been found to enhance antibacterial activity. Furthermore, chalcone-based benzothiazole derivatives have demonstrated excellent antibacterial activity against various plant-pathogenic bacteria.
Thieno[2,3-d]pyrimidinedione derivatives have also been explored for their antibacterial properties. Two compounds from this class displayed significant activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE), with MIC values ranging from 2 to 16 mg/L. However, their activity against Gram-negative strains was generally weaker.
Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole and Thieno[2,3-d]pyrimidinedione Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Benzothiazole-clubbed isatin derivatives | E. coli, P. aeruginosa, Bacillus cereus, S. aureus | Better activity against Gram-negative strains. One derivative showed excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml). | |
| Dichloropyrazole-based benzothiazole analogues | Gram-positive and Gram-negative strains | Better inhibitory activity compared to novobiocin. | |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE | Potent activity against multi-drug resistant Gram-positive organisms (MIC 2–16 mg/L). | |
| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | Equipotent antibacterial activity compared to ciprofloxacin (MIC = 15.62 μg/ml). |
Antifungal Efficacy Against Various Fungal Pathogens (In Vitro)
Benzothiazole derivatives have emerged as a promising scaffold for the development of novel antifungal agents, showing activity against a variety of fungal pathogens, including resistant strains. The core structure of benzothiazole has been incorporated into various derivatives that exhibit significant antifungal properties.
For instance, a series of thiazole (B1198619), thiophene (B33073), and pyrazole (B372694) derivatives containing a benzothiazole moiety were screened for their antifungal activity. Among them, a specific thiazole derivative and a pyrazolo[1,5-a]pyrimidine (B1248293) derivative demonstrated the most potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum, with a MIC of 6.25 µg/mL.
Furthermore, flavonoid derivatives incorporating a benzothiazole moiety have shown excellent inhibitory effects against Fusarium oxysporum f. sp. cucumerinum. One particular compound, V17, exhibited an EC50 value of 1.2 µg/mL, which was significantly better than the control drug Kresoxim-methyl. Mechanistic studies suggest that this compound damages the cell membrane of the mycelia.
Condensed benzothiazole derivatives have also been synthesized and shown to possess a broad spectrum of antifungal activity, with notable efficacy against Penicillium sp. and A. niger.
Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Fungal Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Thiazole and pyrazolo[1,5-a]pyrimidine derivatives with benzothiazole moiety | Aspergillus fumigatus, Fusarium oxysporum | Potent activity with MIC of 6.25 µg/mL. | |
| Flavonoid derivatives with benzothiazole moiety (e.g., V17) | Fusarium oxysporum f. sp. cucumerinum | Excellent inhibitory effect (EC50 = 1.2 µg/mL). | |
| Condensed benzothiazole derivatives | Penicillium sp., A. niger | Broad spectrum of antifungal activity. | |
| Thieno[2,3-b]thiophene (B1266192) derivatives | Geotricum candidum, Syncephalastrum racemosum | One derivative was more potent than amphotericin B against G. candidum. |
Antitubercular and Antimalarial Activity (In Vitro)
The benzothiazole scaffold is a key component in the development of new antitubercular agents. Several benzothiazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). Some novel benzothiazolylpyrimidine-5-carboxamide derivatives have shown better activity than the standard drug isoniazid (B1672263) against the Mtb H37Rv strain. One study reported that a specific benzothiazole derivative exhibited significant antimycobacterial activity, highlighting its potential as a lead molecule for developing new antitubercular drugs.
In the realm of antimalarial research, benzothiazole analogues have been systematically reviewed for their activity against various strains of the malaria parasite. Over 232 substances containing the benzothiazole scaffold were identified to have potent antiplasmodial activity in in vitro studies. The mechanism of action for some of these compounds involves the inhibition of Plasmodium falciparum enzymes. Structure-activity relationship studies emphasize that the substitution pattern on the benzothiazole ring is critical for its antimalarial efficacy.
Anticancer and Antiproliferative Activity in Cell Lines (In Vitro)
Thieno[2,3-f]benzothiazole analogues and related benzothiazole derivatives have demonstrated significant potential as anticancer agents in various in vitro studies. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, and research has begun to uncover the molecular mechanisms behind their antiproliferative activity.
Cytotoxicity Assays on Human Cancer Cell Lines
A number of studies have reported the cytotoxic effects of benzothiazole and thieno[2,3-b]pyridine (B153569) derivatives on human cancer cell lines. For instance, a novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM. The cytotoxicity of PB11 was confirmed by lactate (B86563) dehydrogenase (LDH) assays, which showed a dose-dependent increase in cell membrane damage.
Similarly, a series of 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides were synthesized and tested for their antiproliferative activity. An amino-substituted benzothiazole hydrochloride salt from this series displayed pronounced and selective activity against the MCF-7 breast cancer cell line with an IC50 of 40 nM.
Furthermore, novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b]benzothiazole derivatives have shown higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the standard drug doxorubicin. Thieno[2,3-b]pyridine derivatives have also been evaluated for their in vitro cytotoxicity against sensitive and multidrug-resistant leukemia cells, with some compounds showing significant growth inhibitory activity.
Enzyme Inhibition and Receptor Binding Assays (In Vitro)
Thieno[2,3-f]benzothiazole analogues have been investigated for their inhibitory effects on various enzymes and their binding affinities to specific receptors. These studies provide crucial insights into their potential therapeutic applications.
Notably, certain thienobenzo-thiazoles have demonstrated significant potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In one study, a series of new thienobenzo-thiazoles were synthesized and evaluated for their BChE inhibitory activity. nih.gov The results highlighted that several of these compounds exhibited significant inhibitory potential. nih.gov For instance, 2-(trifluoromethyl)thieno[2′,3′:5,6]benzo[1,2-d]thiazole was identified as a potent BChE inhibitor. nih.gov
Beyond cholinesterases, other enzyme targets have been explored. For example, some benzothiazole derivatives have been evaluated for their inhibitory activity against enzymes like p56lck, a protein kinase involved in T-cell signaling and a potential target for cancer therapy. biointerfaceresearch.com Additionally, studies have explored the inhibition of enzymes such as dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS) by related heterocyclic compounds, suggesting potential antibacterial mechanisms. nih.gov
In the realm of receptor binding, thieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar thiophene-fused heterocyclic core, have been synthesized and evaluated as ligands for serotonin (B10506) receptors. nih.gov Specifically, these compounds were tested for their binding affinity to 5-HT(3) and 5-HT(4) receptors. nih.gov One derivative, 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine, emerged as a potent and selective ligand for the 5-HT(3) receptor with a Ki value of 67 nM, acting as a competitive antagonist. nih.gov
Table 1: Enzyme Inhibition and Receptor Binding Data for Thieno[2,3-f]benzothiazole Analogues and Related Compounds
| Compound/Analogue | Target Enzyme/Receptor | Activity | Reference |
| Thienobenzo-thiazoles | Butyrylcholinesterase (BChE) | Significant inhibition | nih.gov |
| 2-(trifluoromethyl)thieno[2′,3′:5,6]benzo[1,2-d]thiazole | Butyrylcholinesterase (BChE) | Potent inhibitor | nih.gov |
| 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine | 5-HT(3) Receptor | Potent and selective ligand (Ki = 67 nM), competitive antagonist | nih.gov |
Anti-Inflammatory and Analgesic Properties (In Vitro/In Vivo Models, excluding human trials)
The anti-inflammatory and analgesic potential of compounds related to the thieno[2,3-f]benzothiazole structure has been explored in various preclinical models. For instance, novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have been synthesized and investigated for their in vivo anti-inflammatory and analgesic activities. nih.gov In a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, certain compounds demonstrated significant dose-dependent anti-inflammatory effects. nih.gov
Similarly, thieno[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic properties. researchgate.net In one study, newly synthesized compounds from this class showed anti-inflammatory and analgesic activities that were comparable to standard drugs like indomethacin (B1671933) and acetylsalicylic acid in animal models. researchgate.net
Furthermore, the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been investigated as a strategy for pain relief. nih.gov Benzothiazole-phenyl analogues have been synthesized and evaluated as potential dual sEH/FAAH inhibitors, demonstrating antinociceptive effects in animal models of pain without causing significant behavioral depression, a common side effect of opioid analgesics. nih.gov
Investigation of Other Pharmacological Activities (In Vitro)
The structural motif of thieno[2,3-f]benzothiazole is part of a broader class of heterocyclic compounds that have been investigated for a wide range of pharmacological activities beyond inflammation and pain.
Antiviral Activity: Novel thiophene thioglycosides substituted with a benzothiazole moiety have been synthesized and tested for their in vitro antiviral activity against a panel of viruses, including Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis C Virus (HCV). nih.gov Several of these compounds demonstrated significant antiviral effects. nih.gov For instance, some derivatives showed a viral reduction of over 50% against CBV4 and HCV. nih.gov The mechanism of action for their activity against HSV-1 and HCV was further investigated through their ability to inhibit NS3/4A protease and USP7 enzymes. nih.gov
Antidiabetic Activity: The potential for antidiabetic properties has also been explored within the broader benzothiazole chemical space. N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. nih.gov Several of these compounds were found to significantly lower plasma glucose levels. nih.gov A potential mechanism of action was suggested through the in vitro inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov In other in vitro studies, fractions of methanol (B129727) extracts from certain plants containing various phytochemicals have demonstrated the ability to inhibit enzymes like α-amylase and α-glucosidase, which are key targets in managing diabetes. researchgate.netnih.gov
Molecular Docking and Simulation Studies of Ligand-Target Interactions
To understand the molecular basis of the observed biological activities, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools. These techniques provide insights into how thieno[2,3-f]benzothiazole analogues and related compounds interact with their biological targets at an atomic level.
Prediction of Binding Modes and Affinities
Molecular docking studies have been instrumental in predicting the binding modes and affinities of thieno[2,3-f]benzothiazole analogues with their target proteins. For instance, in the context of BChE inhibition, docking studies of 2-(trifluoromethyl)thieno[2′,3′:5,6]benzo[1,2-d]thiazole revealed key interactions within the enzyme's active site. nih.gov The trifluoromethyl group was predicted to engage in hydrophobic interactions with Phe329, while the thiophene ring participated in π-π stacking with His438. nih.gov The central phenyl ring was also shown to form π-π stacking interactions with Trp82 in the anionic subsite of the enzyme. nih.gov
Similarly, docking studies of benzothiazole-thiazole hybrids with the p56lck enzyme provided information on their binding patterns within the ATP binding site, hinge region, and allosteric sites. biointerfaceresearch.com For antibacterial research, the potential mechanism of action of certain thiazole derivatives was evaluated by docking them into the active sites of bacterial dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS). nih.gov
In the case of 11β-HSD1 inhibitors, the most active N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were docked into the crystal structure of the enzyme, indicating potential hydrogen bond interactions with catalytic amino acid residues. nih.gov
Elucidation of Molecular Mechanisms of Action
Molecular docking and simulation studies also help in elucidating the molecular mechanisms underlying the pharmacological effects of these compounds. For example, the antiviral activity of novel thiophene thioglycosides with a benzothiazole moiety was further explored by investigating their ability to inhibit the NS3/4A protease and USP7 enzymes, with docking studies potentially revealing the specific binding interactions responsible for this inhibition. nih.gov
The study of thieno-thiazolostilbenes and their photochemical cyclization to thienobenzo-thiazoles highlighted the importance of the heterocyclic ring system for cholinesterase inhibitory activity. nih.gov Computational examinations using Density Functional Theory (DFT) helped characterize the geometry and electronic structure of these molecules, providing a rationale for their observed activities. nih.gov Molecular dynamics simulations further offered insights into the stability and dynamics of the ligand-enzyme complexes. biointerfaceresearch.com
Applications of Thieno 2,3 F Benzothiazole 9ci in Specialized Chemical Domains
Materials Science Applications
The unique electronic structure of fused-ring heterocyclic systems often leads to novel properties applicable in materials science. Research in this area is extensive for many benzothiazole (B30560) derivatives and their isomers.
Organic Semiconductors and Optoelectronic Devices
There is no specific information documented in the searched scientific literature regarding the application of Thieno[2,3-f]benzothiazole(9CI) as an organic semiconductor or in optoelectronic devices.
For context, other isomers and related compounds, such as those based on the chemicalbook.combenzothieno[3,2-b] chemicalbook.combenzothiophene (BTBT) and benzo[b]thieno[2,3-d]thiophene (BTT) cores, have been extensively studied as high-performance organic semiconductors. These related materials have shown promise in applications like organic field-effect transistors (OFETs) due to favorable molecular packing and charge transport characteristics. However, these findings are specific to their respective isomeric structures and cannot be directly attributed to Thieno[2,3-f]benzothiazole(9CI).
Fluorescent Probes and Luminescent Materials
Specific studies on the fluorescent or luminescent properties of Thieno[2,3-f]benzothiazole(9CI) are not available in the reviewed literature.
In the broader class of benzothiazole derivatives, fluorescence is a widely exploited property. Many derivatives are developed as fluorescent probes for detecting ions and biological molecules or as luminescent materials for various optical applications. ekb.eg The fluorescence characteristics, including emission wavelengths and quantum yields, are highly dependent on the specific molecular structure and substitutions on the heterocyclic core.
Non-Linear Optical (NLO) Materials
There is no research available in the searched literature that specifically investigates or reports on the non-linear optical (NLO) properties of Thieno[2,3-f]benzothiazole(9CI).
Research into NLO materials has explored other related heterocyclic systems. For instance, dyes derived from thieno[2,3-d]thiazole (B11776972) have been synthesized and investigated for their potential NLO applications. These studies focus on "donor-acceptor" type molecules to enhance second-order optical non-linearities, but the results are specific to the thieno[2,3-d]thiazole scaffold.
Catalysis and Organocatalysis with Thieno[2,3-f]benzothiazole(9CI) Derivatives
An examination of the available scientific literature reveals no specific reports on the use of Thieno[2,3-f]benzothiazole(9CI) or its derivatives in the fields of catalysis or organocatalysis. Research in these areas typically focuses on other classes of heterocyclic compounds.
Agrochemical Applications (e.g., Herbicides, Pesticides, Fungicides)
There is no information in the searched literature detailing the evaluation or application of Thieno[2,3-f]benzothiazole(9CI) in agrochemicals, such as herbicides, pesticides, or fungicides.
While some benzothiazole derivatives have been investigated for biological activities relevant to agriculture, including fungicidal properties, these findings are not associated with the specific Thieno[2,3-f]benzothiazole isomer. nih.gov For example, certain 2-(thio)ureabenzothiazoles like Bentaluron and Bethabenthiazuron have been used commercially as fungicides and herbicides. nih.gov
Sensing and Chemo-sensing Platforms
No specific studies detailing the use of Thieno[2,3-f]benzothiazole(9CI) in the development of sensing or chemo-sensing platforms were found in the reviewed literature.
The broader family of benzothiazoles is a common structural motif in the design of chemosensors. Researchers have utilized the benzothiazole core to create fluorescent probes for detecting a variety of analytes, including ions and reactive oxygen species, often leveraging changes in fluorescence upon interaction with the target. However, this research does not extend to the specific Thieno[2,3-f]benzothiazole(9CI) isomer.
Future Directions and Emerging Research Frontiers in Thieno 2,3 F Benzothiazole 9ci Chemistry
Development of Next-Generation Synthetic Methodologies
The synthesis of thieno[2,3-f]benzothiazole(9CI) and its derivatives is a fundamental step that will underpin all future research. While specific high-yield synthetic routes for this particular isomer are not yet widely established, the methodologies applied to analogous structures provide a clear roadmap for future endeavors. The development of next-generation synthetic strategies will likely focus on efficiency, scalability, and the introduction of diverse functional groups.
Future synthetic approaches are anticipated to move beyond traditional multi-step procedures, which can be time-consuming and generate significant waste. Instead, the focus will be on one-pot reactions and domino sequences that allow for the construction of the complex heterocyclic system in a single, efficient operation. For instance, the Gewald reaction, a powerful tool for the synthesis of substituted 2-aminothiophenes, has been successfully employed for the preparation of thieno[3,2-d]thiazole derivatives and could be adapted for the thieno[2,3-f]benzothiazole core. researchgate.netnih.gov Similarly, transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which have been used to create complex benzo[1,2-b:4,5-b′]dithiophene copolymers, could be instrumental in functionalizing the thieno[2,3-f]benzothiazole scaffold. rsc.org
Photochemical cyclization presents another exciting avenue. The transformation of thieno-thiazolostilbenes into thienobenzothiazoles via irradiation highlights the potential for light-mediated synthesis, which often proceeds under mild conditions. nih.gov Furthermore, the application of microwave-assisted organic synthesis could significantly accelerate reaction times and improve yields, as has been demonstrated for other benzothiazole-based compounds. mdpi.com
Table 1: Potential Next-Generation Synthetic Methodologies for Thieno[2,3-f]benzothiazole(9CI) Derivatives
| Methodology | Potential Advantages | Reference for Analogous Compounds |
| Gewald Reaction | One-pot synthesis of highly substituted thiophene (B33073) ring | researchgate.netnih.gov |
| Transition-Metal Catalysis | Versatile for C-C and C-heteroatom bond formation | rsc.org |
| Photochemical Cyclization | Mild reaction conditions, unique bond formations | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | mdpi.com |
Advanced Computational Design for Targeted Properties
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of thieno[2,3-f]benzothiazole(9CI) derivatives with desired properties. By leveraging in silico tools, researchers can predict molecular geometries, electronic properties, and potential biological activities before embarking on laborious and resource-intensive laboratory synthesis.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to understand the fundamental electronic structure and predict the photophysical properties, such as absorption and emission spectra, of novel thieno[2,3-f]benzothiazole derivatives. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org
For medicinal chemistry applications, molecular docking studies will be indispensable for identifying potential biological targets. By simulating the binding of virtual libraries of thieno[2,3-f]benzothiazole compounds to the active sites of various enzymes and receptors, researchers can prioritize the synthesis of candidates with the highest predicted binding affinities. researchgate.netacs.org This approach has been successfully used to identify potential inhibitors of targets like EGFR, VEGFR-2, and BRAFV600E kinases for related thienothiazole scaffolds. researchgate.netacs.org Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding, offering a more dynamic picture of the potential mechanism of action. mdpi.com
Table 2: Prospective Computational Approaches for Thieno[2,3-f]benzothiazole(9CI) Research
| Computational Method | Predicted Properties/Applications | Reference for Analogous Compounds |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity | rsc.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption, emission spectra, photophysical properties | nih.gov |
| Molecular Docking | Binding affinity to biological targets, virtual screening | researchgate.netacs.org |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational analysis | mdpi.com |
Exploration of Novel Biological Targets and Mechanisms (In Vitro)
The structural similarity of thieno[2,3-f]benzothiazole(9CI) to other biologically active benzothiazole (B30560) and thienothiazole derivatives suggests a high probability of interesting pharmacological properties. A key future direction will be the systematic in vitro screening of new thieno[2,3-f]benzothiazole compounds against a wide range of biological targets.
Given the established anticancer activity of many benzothiazole-containing molecules, initial studies will likely focus on cancer cell lines. nih.gov For example, derivatives of the related thieno[3,2-d]thiazole scaffold have demonstrated cytotoxic effects against breast (MCF-7) and liver (HepG-2) cancer cells. researchgate.netnih.gov Future research on thieno[2,3-f]benzothiazole(9CI) would involve similar cell-based assays to determine its antiproliferative activity and selectivity for cancer cells over normal cells.
Beyond general cytotoxicity, investigations into specific molecular targets will be crucial. Based on the activity of related compounds, promising targets include protein kinases, which are often dysregulated in cancer. researchgate.net In vitro kinase inhibition assays against panels of kinases such as EGFR, VEGFR-2, and BRAFV600E could reveal specific pathways through which thieno[2,3-f]benzothiazole derivatives exert their effects. researchgate.netacs.org Additionally, given that some benzothiazoles exhibit activity as cholinesterase inhibitors, exploring this potential for Alzheimer's disease treatment is another promising avenue. nih.govnih.gov
Integration of Thieno[2,3-f]benzothiazole(9CI) into Hybrid Molecular Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to create compounds with enhanced affinity, improved selectivity, or dual modes of action. The thieno[2,3-f]benzothiazole(9CI) core is an ideal candidate for integration into such hybrid systems.
Future research will likely explore the synthesis of hybrids that couple the thieno[2,3-f]benzothiazole moiety with other biologically active heterocycles. For instance, hybrid molecules incorporating benzothiazole with pyrazoline, thiazolidine-2,4-dione, or 1,3,4-thiadiazole (B1197879) have been synthesized and shown to possess potent anticancer activities. mdpi.com Following this precedent, novel hybrids featuring the thieno[2,3-f]benzothiazole scaffold could be designed and evaluated.
The rationale behind creating such hybrids is to target multiple pathways involved in a disease process. For example, a hybrid molecule might inhibit a key enzyme while also disrupting protein-protein interactions. This multi-targeted approach can be more effective than single-target drugs and may also help to overcome drug resistance. The versatility of the thieno[2,3-f]benzothiazole core, with potential sites for functionalization on both the thiophene and benzothiazole rings, offers a rich platform for the design and synthesis of a diverse range of hybrid molecules.
Sustainable and Eco-Friendly Approaches in Thieno[2,3-f]benzothiazole(9CI) Research
In line with the growing emphasis on green chemistry, future research on thieno[2,3-f]benzothiazole(9CI) must prioritize the development of sustainable and environmentally benign synthetic methods. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency.
A significant focus will be on the use of greener solvents, such as water, ethanol, or ionic liquids, to replace traditional volatile organic compounds. Solvent-free reaction conditions, where the reactants are ground together, often with microwave irradiation, represent another highly effective green chemistry approach that has been successfully applied to the synthesis of benzothiazole derivatives. mdpi.com
The development and use of reusable catalysts is another cornerstone of sustainable chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused multiple times, are particularly attractive. Furthermore, exploring biocatalysis, using enzymes to perform specific chemical transformations, could offer highly selective and environmentally friendly synthetic routes. As the chemistry of thieno[2,3-f]benzothiazole(9CI) matures, the integration of these green principles will be essential for ensuring that the benefits of this promising class of compounds are realized in an environmentally responsible manner.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Benzothiazole Derivatives
| Feature | Conventional Approach | Green Chemistry Approach |
| Solvent | Often uses volatile organic compounds (e.g., toluene, DMF) | Water, ethanol, ionic liquids, or solvent-free conditions |
| Catalyst | May use stoichiometric, non-recyclable reagents | Recyclable heterogeneous catalysts, biocatalysts |
| Energy | Often requires prolonged heating | Microwave or ultrasonic irradiation to reduce reaction time |
| Waste | Can generate significant byproducts and solvent waste | Aims for high atom economy and minimal waste generation |
Q & A
Q. What are the standard synthetic routes for Thieno[2,3-f]benzothiazole(9CI), and how do reaction conditions influence yield?
Thieno[2,3-f]benzothiazole derivatives are typically synthesized via multi-step reactions involving cyclization of precursor heterocycles. For example, describes the use of Sonogashira coupling and click chemistry under nitrogen atmospheres with Cu(I) catalysts to form triazole-linked derivatives. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (5–10 mol%) . highlights similar protocols for benzo[b]thieno[2,3-f] derivatives, where yields depend on substituent reactivity and purification methods (e.g., column chromatography) .
Q. Which spectroscopic techniques are essential for structural confirmation of Thieno[2,3-f]benzothiazole derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. reports detailed ¹H NMR shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS data (e.g., m/z 352.08216 for C9H9N2O5I derivatives) to confirm molecular structures. Infrared (IR) spectroscopy identifies functional groups, such as carbonyl stretches (~1700 cm⁻¹) in fused heterocycles .
Q. What safety protocols are recommended for handling Thieno[2,3-f]benzothiazole(9CI) in the lab?
Safety data sheets (SDS) for structurally related compounds (e.g., benzothiazoles) emphasize acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Required precautions include using fume hoods, nitrile gloves, and eye protection. Emergency procedures for spills involve neutralization with inert absorbents and disposal as hazardous waste .
Advanced Research Questions
Q. How can Thieno[2,3-f]benzothiazole derivatives be applied in photovoltaic materials?
demonstrates that thieno-fused heterocycles (e.g., thieno[2,3-f]benzofuran) exhibit narrow bandgaps (~1.83 eV) and deep HOMO levels (-5.64 eV), making them suitable for polymer solar cells. Blending with acceptors like PC70BM achieved a power conversion efficiency (PCE) of 4.33% and high open-circuit voltage (1.09 V). Key characterization tools include UV-vis spectroscopy, cyclic voltammetry, and X-ray diffraction (XRD) to assess π-π stacking .
Q. How can researchers resolve contradictions in reported synthesis yields for Thieno[2,3-f]benzothiazole derivatives?
Discrepancies often arise from solvent purity, catalyst activity, or side reactions. recommends systematic optimization via Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry). For example, substituting CuI with Pd(PPh₃)₄ in coupling reactions improved yields from 42% to 77% in analogous syntheses .
Q. What computational methods predict the bioactivity of Thieno[2,3-f]benzothiazole derivatives?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets. cites docking poses where derivatives (e.g., compound 9c) bind to α-glucosidase active sites via hydrogen bonds and hydrophobic interactions, validated by in vitro assays .
Q. How do storage conditions impact the stability of Thieno[2,3-f]benzothiazole(9CI)?
Stability tests for related compounds () indicate degradation under light, moisture, or oxygen. Recommended storage includes amber vials at -20°C under inert gas (N₂/Ar). Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation pathways .
Q. What ecotoxicological assessments are required for Thieno[2,3-f]benzothiazole derivatives?
OECD guidelines (e.g., Test No. 201, 202) for aquatic toxicity (Daphnia magna, algae) and biodegradability (OECD 301F) are standard. notes LC50 values >10 mg/L for similar compounds, suggesting moderate environmental risk .
Q. Which regulatory frameworks govern academic research on Thieno[2,3-f]benzothiazole(9CI)?
Compliance with OSHA Hazard Communication Standard (29 CFR 1910.1200) and EPA Toxic Substances Control Act (TSCA) is mandatory. International shipping requires UN numbers (e.g., UN 2811) and GHS labeling .
Q. How can reaction parameters be optimized for scalable synthesis of Thieno[2,3-f]benzothiazole(9CI)?
Process intensification strategies (e.g., flow chemistry) reduce side reactions. achieved 92% yield for a benzo[b]thieno derivative using microwave-assisted synthesis (150°C, 30 min), highlighting time and energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
